Cdk7/9-IN-1

Description

Biochemical Characterization of Cdk7/9-IN-1 Inhibition

The inhibitory potential of this compound has been quantified through biochemical assays, revealing its potency and selectivity for its primary targets.

This compound demonstrates notable potency against CDK7. medchemexpress.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50), a measure of its effectiveness in inhibiting the kinase's activity. Without pre-incubation, the IC50 of this compound for CDK7 is 0.0656 µM. medchemexpress.comtargetmol.com This potency is significantly enhanced with a 3-hour pre-incubation period, dropping the IC50 to 0.00574 µM, which suggests a time-dependent interaction with the enzyme. medchemexpress.comtargetmol.com In cellular assays using HCT116 cells, this compound inhibits CDK7 with a relative IC50 of 0.0262 µM for the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II at Serine 5. medchemexpress.comtargetmol.com

While also targeting CDK9, this compound exhibits a degree of selectivity for CDK7 over CDK9. medchemexpress.com The IC50 value for CDK9 after a 3-hour pre-incubation is 2.14 µM. medchemexpress.comtargetmol.com In HCT116 cells, the IC50 for CDK9-mediated phosphorylation of the RNA polymerase II CTD at Serine 2 is 2.59 µM. medchemexpress.comtargetmol.com This difference in potency highlights the compound's preferential inhibition of CDK7.

| Target | Condition | IC50 (µM) | Reference |

|---|---|---|---|

| CDK7 | No pre-incubation | 0.0656 | medchemexpress.comtargetmol.com |

| CDK7 | 3-hour pre-incubation | 0.00574 | medchemexpress.comtargetmol.com |

| CDK7 (cellular) | p-CTD (Ser5) in HCT116 cells | 0.0262 | medchemexpress.comtargetmol.com |

| CDK9 | 3-hour pre-incubation | 2.14 | medchemexpress.comtargetmol.com |

| CDK9 (cellular) | p-CTD (Ser2) in HCT116 cells | 2.59 | medchemexpress.comtargetmol.com |

To assess its specificity, this compound was screened against a large panel of 468 protein kinases. medchemexpress.comtargetmol.com The results demonstrated excellent selectivity, with approximately 96% inhibition of CDK7 at concentrations of 0.2 µM, 2 µM, and 20 µM. medchemexpress.comtargetmol.com This high degree of selectivity is crucial for attributing its biological effects directly to the inhibition of CDK7 and, to a lesser extent, CDK9, thereby minimizing confounding results from off-target activities.

Molecular and Cellular Consequences of CDK7 and CDK9 Inhibition by this compound

The inhibition of CDK7 and CDK9 by this compound leads to significant disruptions in the process of transcription, primarily through its effects on RNA Polymerase II.

Both CDK7 and CDK9 are key regulators of RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA. oup.comtandfonline.com CDK7, as part of the general transcription factor TFIIH, and CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), play distinct but coordinated roles in this process. tandfonline.comnih.gov

The activity of Pol II is modulated by the phosphorylation state of its C-terminal domain (CTD), which consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. oup.com Specific serine residues within this repeat (Ser2, Ser5, and Ser7) are phosphorylated by different kinases at distinct stages of transcription.

Serine 5 (Ser5) Phosphorylation: CDK7 is the primary kinase responsible for phosphorylating Ser5 at the beginning of transcription. tandfonline.comvanderbilt.edu This phosphorylation event is crucial for promoter clearance and the initiation of transcription. oup.comtandfonline.com Inhibition of CDK7 by this compound would therefore be expected to reduce Ser5 phosphorylation, leading to a stall in transcriptional initiation.

Serine 2 (Ser2) Phosphorylation: CDK9 is the principal kinase that phosphorylates Ser2, a modification associated with the transition from abortive to productive elongation of the RNA transcript. nih.govvanderbilt.edu By inhibiting CDK9, this compound can impede this step, leading to a decrease in the synthesis of full-length mRNAs.

Serine 7 (Ser7) Phosphorylation: CDK7 also phosphorylates Ser7 of the CTD. vanderbilt.edunih.gov This modification has been implicated in the processing of U snRNA 3' ends and is also present on mRNA-coding genes. nih.gov Inhibition of CDK7 by this compound would likely affect Ser7 phosphorylation, potentially disrupting these downstream RNA processing events.

The dual inhibition of CDK7 and CDK9 by this compound thus creates a multi-pronged assault on the transcription process, affecting initiation, elongation, and potentially RNA processing through the modulation of CTD phosphorylation at Ser2, Ser5, and Ser7.

Dysregulation of RNA Polymerase II-Mediated Transcription

Modulation of Transcription Initiation and Elongation

This compound's primary mechanism involves the disruption of transcription, a process orchestrated by RNA polymerase II (Pol II). CDK7, as a component of the general transcription factor TFIIH, plays a pivotal role in transcription initiation by phosphorylating the C-terminal domain (CTD) of Pol II at Serine 5 and Serine 7. aacrjournals.orgimtm.cz This phosphorylation is essential for the polymerase to escape the promoter and begin synthesizing RNA. uniprot.org By inhibiting CDK7, this compound prevents this crucial phosphorylation step, thereby hindering transcription initiation. aacrjournals.org

Furthermore, CDK7 indirectly influences transcription elongation by activating CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). nih.govmdpi.com P-TEFb, in turn, phosphorylates the Pol II CTD at Serine 2, a modification required for productive elongation of the transcript. imtm.cztandfonline.com this compound's inhibitory effect on CDK7, and to a lesser extent on CDK9, disrupts this entire phosphorylation cascade. imtm.cz This dual inhibition leads to a reduction in both transcription initiation and elongation, ultimately suppressing the expression of many genes. aacrjournals.org The inhibition of CDK7 has been shown to prevent the recruitment of the DRB-sensitivity inducing factor (DSIF), a key factor in establishing the promoter-proximal pause of Pol II, and to impair the release of Pol II into productive elongation. nih.gov

Perturbation of Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Cyclin-dependent kinases are the master regulators of this process, and their sequential activation drives the transitions between different phases of the cell cycle. wikipedia.org

Inhibition of CDK-Activating Kinase (CAK) Function

CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. imtm.cztandfonline.com The primary function of CAK is to activate other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a specific threonine residue within their activation loop (T-loop). uniprot.orgtandfonline.com This phosphorylation is a prerequisite for their kinase activity and, consequently, for cell cycle progression. tandfonline.com For instance, CDK7-mediated activation of CDK2 is essential for the transition from the G1 to the S phase, where DNA replication occurs. tandfonline.com Similarly, the activation of the CDK1/Cyclin B complex by CAK is required for entry into mitosis (M phase). researchgate.net By inhibiting CDK7, this compound effectively blocks the CAK function, preventing the activation of downstream CDKs and thereby halting cell cycle progression. nih.gov

Induced Cell Cycle Arrest at Specific Checkpoints

As a consequence of inhibiting the CAK function of CDK7, cells treated with this compound experience a halt in their progression through the cell cycle. nih.gov This arrest typically occurs at specific checkpoints, which are surveillance mechanisms that ensure the fidelity of cell division. wikipedia.org The inhibition of CDK7 has been shown to cause cell cycle arrest at the G1/S transition, preventing cells from initiating DNA synthesis. nih.gov This is consistent with the role of CDK7 in activating CDK2, which is critical for this phase transition. tandfonline.com Furthermore, by preventing the activation of CDK1, CDK7 inhibition can also lead to an arrest in the G2 phase, preventing cells from entering mitosis. researchgate.net For example, the selective CDK7 inhibitor YKL-5-124 has been demonstrated to cause a robust arrest at the G1/S transition. nih.gov

Influence on DNA Damage Response Pathways

The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic stability. tandfonline.com A functional DDR is crucial for preventing the propagation of mutations that can lead to diseases like cancer.

CDK7 plays a role in the DDR through its transcriptional regulatory function. tandfonline.com Many genes encoding key DDR proteins are subject to transcriptional regulation. researchgate.net Inhibition of CDK7 can lead to the downregulation of these essential DDR genes, thereby impairing the cell's ability to repair damaged DNA. researchgate.net This can sensitize cells to DNA damaging agents. For instance, inhibition of CDK7 has been shown to repress the expression of genes involved in homologous recombination (HR), a major DNA repair pathway. researchgate.net

Induction of Programmed Cell Death Phenotypes

Programmed cell death, or apoptosis, is a controlled and orderly process of cellular self-destruction that is essential for normal development and tissue homeostasis. It serves to eliminate unwanted or damaged cells without causing inflammation.

Apoptosis Induction Pathways

Inhibition of CDK7 and CDK9 can trigger apoptosis through multiple mechanisms. The suppression of transcription of key anti-apoptotic proteins, such as Mcl-1, is a significant contributor. nih.gov Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis, and its rapid turnover makes its expression highly dependent on continuous transcription. By inhibiting the transcriptional machinery, this compound can lead to a rapid decrease in Mcl-1 levels, tipping the balance towards apoptosis.

Furthermore, CDK7 inhibition can induce apoptosis by activating the p53 pathway. thermofisher.com p53, a critical tumor suppressor, can initiate apoptosis by promoting the transcription of pro-apoptotic genes. thermofisher.com CDK7 can directly phosphorylate and activate p53 in response to cellular stress. uniprot.orgthermofisher.com The combination of a CDK7 inhibitor with a p53-activating agent has been shown to synergistically induce apoptosis. researchgate.net This occurs through the activation of the extrinsic apoptosis pathway, which is dependent on the death receptor DR5. researchgate.net The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of a caspase cascade, including caspase-8 and caspase-3, which execute the apoptotic program. mdpi.com The intrinsic, or mitochondrial, pathway of apoptosis can also be engaged, involving the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. mdpi.com

Paraptosis Promotion (e.g., Cytoplasmic Vacuolization, Reactive Oxygen Species Provocation)

Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolization arising from the swelling of the endoplasmic reticulum (ER) and mitochondria. nih.govnih.gov Research into the mechanisms of paraptosis induced by agents such as CPYPP, cyclosporin (B1163) A, and curcumin (B1669340) reveals that the process involves the provocation of reactive oxygen species (ROS) and the activation of proteostatic dynamics. nih.govnih.govresearchgate.net This leads to transcriptional activation related to redox homeostasis and proteostasis. nih.govresearchgate.net

Interestingly, studies indicate that the progression of paraptosis is not promoted by the inhibition of CDK7 and CDK9, but rather is driven by their activation. nih.govresearchgate.net Pharmacological and genetic approaches have shown that CDK7 and CDK9 are required for the paraptotic program to proceed. nih.govnih.gov Proteostatic stress and ROS provocation, primarily within the nucleus, enforce the activation of the CDK7/CDK9–Rpb1 complex. nih.govnih.gov This activation amplifies transcriptional regulation in a forward loop, which in turn worsens proteotoxicity and leads to cytoplasmic vacuolization and ultimately, paraptotic cell death. nih.gov

In support of this, the use of CDK7 and CDK9 inhibitors, such as THZ1 and PHA-767491 respectively, has been shown to alleviate the cytoplasmic vacuolization induced by paraptosis-inducing agents. nih.gov This suggests that inhibiting CDK7 and CDK9 activity can modulate or suppress the morphological and cellular features associated with paraptosis rather than promote them. nih.gov

Modulation of Proteostasis and Cellular Redox Homeostasis

The inhibition of this compound impacts cellular balance, particularly proteostasis (protein homeostasis) and redox homeostasis, due to the central role of its targets in transcription. nih.govpreprints.org The paraptotic program is closely linked to disturbances in these pathways; it evolves with ROS provocation and the activation of proteostatic dynamics in response to ER stress. nih.govresearchgate.netresearchgate.net

Scientific findings suggest a feedback loop where proteostatic stress—evidenced by the accumulation of cysteine-thiols, the unfolded protein response, and ER stress—and the provocation of ROS lead to the activation of CDK7 and CDK9. nih.govnih.gov This activation then drives a transcriptional program associated with redox homeostasis and proteostasis. nih.govresearchgate.net Therefore, an inhibitor of CDK7 and CDK9, such as this compound, would be expected to interfere with this stress-response cycle. By blocking CDK7/9-mediated transcription, the inhibitor can prevent the amplification of signals that exacerbate proteotoxicity and cellular redox imbalance. nih.gov Furthermore, inhibiting transcriptional kinases like CDK7 and CDK9 broadly affects the expression of proteins with short half-lives, which is a key mechanism for modulating proteostasis and can lead to the depletion of critical survival proteins. nih.gov

Alteration of Specific Gene Expression Profiles (e.g., c-Myc, Mcl-1, XIAP, Cyclin D1)

A primary consequence of inhibiting CDK7 and CDK9 is the disruption of transcriptional programs that are essential for cancer cell survival and proliferation. This is particularly true for genes with short-lived mRNA and protein products, including several key oncogenes and anti-apoptotic factors. nih.govdovepress.com

c-Myc: The proto-oncogene c-Myc is a critical regulator of cell growth and metabolism and is highly sensitive to transcriptional inhibition. researchgate.nettandfonline.com this compound has been shown to directly impact c-Myc expression, inhibiting its activity in HCT116 cells with a relative IC50 of 0.0138 µM. medchemexpress.comtargetmol.com

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is a crucial anti-apoptotic protein of the Bcl-2 family. Its short half-life makes its expression critically dependent on continuous transcription. Inhibition of transcriptional CDKs, including CDK7 and CDK9, has been consistently shown to downregulate Mcl-1, thereby promoting apoptosis. nih.govresearchgate.net

XIAP: The X-linked inhibitor of apoptosis protein (XIAP) is another key anti-apoptotic protein whose expression is rapidly reduced following transcriptional inhibition by CDK inhibitors. nih.govdovepress.com Downregulation of XIAP lowers the threshold for apoptosis induction in cancer cells. dovepress.com

Cyclin D1: As a key regulator of the cell cycle, Cyclin D1 is also characterized by a short half-life and is sensitive to transcriptional repression. nih.govdovepress.com Inhibition of CDK7 has been shown to reduce the levels of Cyclin D1, contributing to cell cycle arrest. dovepress.com

The ability of this compound to suppress these specific genes is central to its mechanism of action.

| Target Gene/Pathway | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| c-Myc | HCT116 | 0.0138 | medchemexpress.comtargetmol.com |

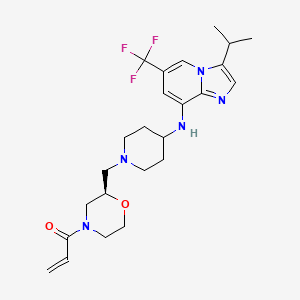

Structure

3D Structure

Properties

Molecular Formula |

C24H32F3N5O2 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

1-[(2R)-2-[[4-[[3-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]amino]piperidin-1-yl]methyl]morpholin-4-yl]prop-2-en-1-one |

InChI |

InChI=1S/C24H32F3N5O2/c1-4-22(33)31-9-10-34-19(15-31)14-30-7-5-18(6-8-30)29-20-11-17(24(25,26)27)13-32-21(16(2)3)12-28-23(20)32/h4,11-13,16,18-19,29H,1,5-10,14-15H2,2-3H3/t19-/m1/s1 |

InChI Key |

NLPHXSGNLCQYEN-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)C[C@@H]4CN(CCO4)C(=O)C=C)C(F)(F)F |

Canonical SMILES |

CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)CC4CN(CCO4)C(=O)C=C)C(F)(F)F |

Origin of Product |

United States |

Cdk7/9 in 1: a Dual Inhibitor of Cdk7 and Cdk9

Chemical and Physical Properties

Cdk7/9-IN-1 is a small molecule that acts as an inhibitor of both CDK7 and CDK9. medchemexpress.comtargetmol.com It demonstrates a selective inhibition profile, with a greater potency for CDK7 over CDK9. medchemexpress.commedchemexpress.com

Specificity and Potency Against Cyclin-Dependent Kinase 9 (CDK9)

Synthesis and Formulation

The precise details of the synthesis of this compound are proprietary and are often outlined in patent literature. Generally, the synthesis of such complex organic molecules involves a multi-step process. This process typically starts with commercially available chemical precursors and employs a series of chemical reactions to build the final molecular structure. The formulation of this compound for research purposes is typically as a solid powder. targetmol.com

Mechanism of Action

This compound functions as a dual inhibitor, targeting the kinase activity of both CDK7 and CDK9. medchemexpress.comtargetmol.com Its inhibitory action is more pronounced against CDK7. medchemexpress.commedchemexpress.com The inhibitory effect on CDK7 is time-dependent, with its potency increasing after a period of pre-incubation, which suggests an irreversible or slowly reversible binding mechanism. imtm.cz

The compound's mechanism involves binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their respective substrates. In the case of CDK7, this leads to a reduction in the phosphorylation of Ser5 of the RNA polymerase II CTD. medchemexpress.com For CDK9, the inhibition results in decreased phosphorylation of Ser2 of the RNA polymerase II CTD. medchemexpress.com This dual blockade of critical phosphorylation events effectively halts both the initiation and elongation phases of transcription. medchemexpress.com

Preclinical Efficacy and Therapeutic Potential of Cdk7/9 in 1 in Disease Models

Antineoplastic Activity in In Vitro Cancer Cell Line Models

The dual inhibitor of cyclin-dependent kinases 7 and 9, Cdk7/9-IN-1, has demonstrated significant antineoplastic activity in various in vitro cancer models. This compound selectively inhibits CDK7 over CDK9, with IC50 values for CDK7 of 0.0656 μM (without pre-incubation) and 0.00574 μM (after 3 hours pre-incubation), while the IC50 for CDK9 is 2.14 μM after a 3-hour pre-incubation. medchemexpress.com This selective inhibition of critical transcriptional kinases underscores its potential as a cancer therapeutic. medchemexpress.com

This compound and other dual CDK7/9 inhibitors have consistently shown the ability to suppress the proliferation and viability of cancer cells across a range of malignancies. nih.govmedchemexpress.com For instance, in glioblastoma (GBM) models, both CDK7 and CDK9 inhibitors suppressed the viability of temozolomide-responsive and resistant GBM cells at low nanomolar concentrations. nih.govoup.com This effect is often dose-dependent. medchemexpress.com Studies using other CDK7/9 inhibitors, such as SNS-032, have shown significant suppression of cellular proliferation in uveal melanoma and esophageal squamous cell carcinoma (ESCC) cells. nih.govnih.gov Similarly, the CDK7/9 inhibitor BTX-A51 was highly effective in inhibiting the proliferation of CIC-rearranged sarcoma cell lines with IC50 values between 13-50 nM. aacrjournals.org

The mechanism behind this inhibition of proliferation is linked to the dual role of CDK7 and CDK9 in regulating the cell cycle and transcription. researchgate.netpostersessiononline.eu By inhibiting CDK7, these compounds can block the cell cycle, often at the G0/G1 or G2/M phase, and induce apoptosis. frontiersin.orgfrontiersin.orgaacrjournals.org For example, in non-small cell lung cancer (NSCLC) cell lines, the CDK7 inhibitor THZ1 was shown to arrest the cell cycle at the G2/M phase and induce apoptosis. frontiersin.org In breast cancer cells, CDK7 inhibitors repressed proliferation and colony formation while increasing the apoptotic cell rate. frontiersin.org

A key mechanism of action for this compound and similar inhibitors is the suppression of oncogenic signaling pathways that drive cancer cell growth and survival. nih.govnih.gov These inhibitors interfere with the transcription of key oncogenes, many of which are driven by super-enhancers and are critical for maintaining the malignant phenotype. nih.govfrontiersin.org

One of the most consistently affected oncogenes is MYC. nih.govfrontiersin.orgtandfonline.comaacrjournals.org this compound has been shown to inhibit c-Myc with a relative IC50 of 0.0138 μM in HCT116 cells. medchemexpress.com The downregulation of MYC has been observed in various cancer types, including acute myeloid leukemia (AML), breast cancer, and non-small cell lung cancer, following treatment with CDK7/9 inhibitors. nih.govaacrjournals.orgfrontiersin.org This is significant as MYC is a major driver of cell proliferation and is often overexpressed in cancer. news-medical.net

Other important oncogenic pathways are also disrupted. For instance, in glioblastoma, CDK7 and CDK9 inhibitors suppress oncogenes while increasing the expression of tumor suppressor genes. nih.gov In uveal melanoma, the inhibitor SNS-032 repressed the c-Myc-dependent transcription of the RhoA gene, which is involved in cell motility. nih.gov Furthermore, these inhibitors can decrease the levels of anti-apoptotic proteins like Mcl-1, making cancer cells more susceptible to apoptosis. nih.govtandfonline.comtandfonline.com The inhibition of CDK7 has also been shown to attenuate androgen receptor (AR) signaling in castration-resistant prostate cancer by inactivating the coactivator MED1. aacrjournals.org

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, relapse, and therapy resistance. nih.gov Dual CDK7/9 inhibitors have demonstrated the ability to target these critical cell populations. In glioblastoma, these inhibitors significantly constrain the growth and self-renewal of glioma stem cells (GSCs). nih.govoup.com This is associated with a reduction in the levels of key stemness factors like Sox2 and Sox9. nih.govoup.com

Similarly, in uveal melanoma, the CDK7/9 inhibitor SNS-032 was found to repress CSC properties by transcriptionally inhibiting the stemness-related protein Krüppel-like factor 4 (KLF4). nih.gov In breast cancer models, CDK7 inhibitors were shown to attenuate the tumor stem cell characteristics of MCF-7 cells. frontiersin.org The ability to target both the bulk tumor and the CSC population is a crucial aspect of the therapeutic potential of these compounds. nih.gov

The antineoplastic activity of CDK7/9 inhibitors has been observed across a broad spectrum of cancers in preclinical studies.

Spectrum of Sensitive Malignancies Investigated

Breast Carcinoma Models (e.g., Estrogen Receptor-Positive, Therapy-Resistant)

In estrogen receptor-positive (ER+) breast cancer, CDK7 is overexpressed and represents a key therapeutic target. aacrjournals.org Selective CDK7 inhibitors have shown potent antitumor effects in ER+ breast cancer models, including those resistant to endocrine therapy and CDK4/6 inhibitors. aacrjournals.orgnih.gov These inhibitors work in part by suppressing c-Myc and inducing apoptosis. aacrjournals.orgnih.gov Furthermore, CDK7 inhibition has demonstrated cytotoxic effects, which is distinct from the cytostatic nature of current standard therapies like endocrine therapy and CDK4/6 inhibitors. aacrjournals.org In models of triple-negative breast cancer (TNBC), a CDK7/9 inhibitor prodrug, Ibulocydine, inhibited cell growth by inducing apoptosis and blocking metastasis. researchgate.net

Lung Carcinoma Models (e.g., Non-Small Cell Lung Cancer, Small Cell Lung Cancer, EGFR-TKI Resistance)

CDK7/9 inhibitors have shown significant promise in various lung cancer models. In non-small cell lung cancer (NSCLC), CDK7 inhibitors like THZ1 have been shown to effectively inhibit cell proliferation and migration, cause cell-cycle arrest, and induce apoptosis. frontiersin.orgnih.gov These inhibitors can also suppress glycolysis in NSCLC cells. frontiersin.org Importantly, CDK7 inhibitors have demonstrated the potential to overcome resistance to third-generation EGFR-tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.netnih.gov Studies have shown that resistance to EGFR-TKIs can be associated with an epithelial-to-mesenchymal transition (EMT), and CDK7 inhibitors can induce a reversal of this process, thereby re-sensitizing resistant cells to EGFR-TKIs. mdpi.comnih.gov

In small cell lung cancer (SCLC), a particularly aggressive form of lung cancer, cells have been found to be highly sensitive to the CDK7 inhibitor THZ1. researchgate.net This sensitivity is linked to the suppression of super-enhancer-associated transcription factor genes, including MYC family proto-oncogenes. researchgate.net Another selective CDK7 inhibitor, YKL-5-124, was found to disrupt cell cycle progression and induce DNA replication stress in SCLC, suggesting a potential for combination therapies. researchgate.net

Interactive Data Tables

Table 1: Inhibitory Activity of this compound and Other CDK Inhibitors

Table 2: Spectrum of Malignancies Sensitive to CDK7/9 Inhibition

Acute Myeloid Leukemia (AML) Models

The dual inhibition of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising therapeutic strategy in preclinical models of Acute Myeloid Leukemia (AML). These kinases are crucial regulators of transcription, a process often hijacked by cancer cells to maintain their malignant state. CDK7 is a component of the transcription factor IIH (TFIIH) and is involved in transcriptional initiation, while CDK9 is part of the positive transcription elongation factor b (P-TEFb) complex, which is necessary for productive transcription elongation. frontiersin.org

In AML, there is a particular dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid cell leukemia-1 (MCL-1). Inhibition of CDK9 has been shown to lead to the downregulation of MCL-1, which in turn induces cell death in AML cell lines. frontiersin.org Similarly, CDK7 inhibition can disrupt the transcription of key oncogenic transcription factors like RUNX1, which is vital for hematopoiesis and is implicated in certain AML-associated chromosomal translocations. frontiersin.org

A novel class of small molecules that co-target Casein Kinase 1α (CK1α), CDK7, and CDK9 has demonstrated significant therapeutic potential in AML models. These inhibitors work synergistically to stabilize the tumor suppressor p53 and suppress the transcription of oncogenes driven by super-enhancers (SEs). nih.govnih.govhuji.ac.il SEs are clusters of enhancers that drive high-level expression of genes critical for cell identity and, in cancer, for maintaining the oncogenic state. AML cells are particularly reliant on SE-driven oncogenes for their survival and proliferation. nih.govhuji.ac.il

Studies have shown that inhibiting CDK7 and CDK9 in AML cells leads to a reduction in the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2 (Ser2) and Serine 5 (Ser5), which is a hallmark of transcriptional inhibition. nih.gov This preferentially affects the transcription of SE-driven genes, leading to the depletion of critical survival proteins and inducing apoptosis. nih.govhuji.ac.il Furthermore, the combined inhibition of CK1α, CDK7, and CDK9 has been shown to selectively eliminate leukemia-initiating cells while sparing normal hematopoietic cells, suggesting a potential for a curative therapeutic window. nih.govnih.govhuji.ac.il

The kinase inhibitor PIK-75 was identified for its ability to downregulate Mcl-1 and was later found to transiently block Cdk7/9. ashpublications.org This dual inhibition suppresses MCL-1 transcription, leading to the rapid loss of the Mcl-1 protein and inducing apoptosis in a wide range of primary human AML patient samples. ashpublications.org

Table 1: Effects of this compound and Related Inhibitors in AML Models

| Compound/Inhibitor Class | Target(s) | Key Effects in AML Models | Reference(s) |

|---|---|---|---|

| This compound related inhibitors | CDK7, CDK9 | Downregulation of MCL-1; Inhibition of RUNX1 transcription; Induction of apoptosis. | frontiersin.org |

| CK1α/CDK7/CDK9 Inhibitors | CK1α, CDK7, CDK9 | Stabilization of p53; Suppression of super-enhancer-driven oncogenes; Selective elimination of leukemia progenitors. | nih.govnih.govhuji.ac.il |

| PIK-75 | Cdk7, Cdk9, PI3K | Transcriptional suppression of MCL-1; Rapid loss of Mcl-1 protein; Induction of Bak-dependent apoptosis. | ashpublications.org |

| LY2857785 | CDK9 > CDK7 | Potent inhibition of cell proliferation; Significant tumor growth inhibition in xenograft models. | frontiersin.org |

| THZ1 | CDK7 | Inhibition of transcription factors (e.g., RUNX1); Prevents RNA Pol II CTD phosphorylation. | frontiersin.org |

Hepatocellular Carcinoma (HCC) Models

Overexpression of CDK7 has been identified in Hepatocellular Carcinoma (HCC) and is associated with aggressive tumor features and poor patient prognosis. mdpi.comamegroups.org This makes CDK7 a compelling therapeutic target in this malignancy. Preclinical studies using CDK7 inhibitors, such as THZ1, have demonstrated significant anti-proliferative effects in HCC cell lines. amegroups.org

In HCC cell lines like SMMC-7721 and Huh7, both the genetic downregulation of CDK7 via shRNA and its pharmacological inhibition with THZ1 resulted in a significant reduction in cell growth and proliferation. amegroups.org The mechanism behind this is believed to be the inhibitor's ability to reduce the phosphorylation of the C-terminal domain of RNA polymerase II, thereby disrupting global mRNA stability and leading to broad anti-proliferative activity. amegroups.org

Similarly, specific inhibition of CDK9 has also shown potent anti-proliferative activity in multiple HCC cell lines, irrespective of c-myc expression levels. nih.gov CDK9 inhibitors were found to induce apoptosis by reducing the expression of anti-apoptotic proteins like MCL-1. nih.gov In vivo xenograft and orthotopic models of HCC confirmed that CDK9 inhibition leads to significantly slower tumor growth. nih.gov

The compound dinaciclib, which inhibits CDKs 1, 2, 5, and 9, also displayed powerful in vitro and in vivo activity against HCC. semanticscholar.org Mechanistic studies suggested that CDK9 inhibition was a crucial component of its efficacy. semanticscholar.org This was further supported by findings that overexpression of CDK9, but not CDK1, diminished the effectiveness of dinaciclib. semanticscholar.org

Recent research has highlighted that the therapeutic efficacy of the CDK7 inhibitor THZ1 in HCC may be linked to its ability to induce DNA damage-related cell death, particularly in cells with high levels of the MYC oncogene. mdpi.com THZ1 treatment was shown to arrest the cell cycle and trigger MYC-related apoptosis. mdpi.com The study suggests a converged effect where MYC-promoted cell cycle progression makes HCC cells hypersensitive to the DNA-damage-induced cell death caused by CDK7 inhibition. mdpi.com

Table 2: Preclinical Efficacy of CDK7/9 Inhibition in HCC Models

| Inhibitor | Target(s) | Cell Lines/Models | Key Findings | Reference(s) |

|---|---|---|---|---|

| THZ1 | CDK7 | SMMC-7721, Huh7, HepG2, Hep3B, SK-Hep-1 | Inhibited cell proliferation; Reduced tumor growth in xenograft models; Induced MYC-related apoptosis and DNA damage. | amegroups.orgmdpi.com |

| BAY1143572, AZD4573 | CDK9 | HuH7, BNL | Potent antiproliferative activity; Induced apoptosis; Reduced tumor growth in xenograft and orthotopic models. | nih.gov |

| Dinaciclib | CDK1, 2, 5, 9 | HuH7, PLC5, Hep3B | Potent antiproliferative activity; Slower tumor growth in xenograft models; Efficacy linked primarily to CDK9 inhibition. | semanticscholar.org |

Other Solid and Hematological Malignancies (e.g., Neuroblastoma, High-Grade Glioma, T-Cell Acute Lymphoblastic Leukemia, Melanoma)

The therapeutic potential of inhibiting CDK7 and CDK9 extends to a variety of other cancers that are dependent on transcriptional regulation for their survival.

Neuroblastoma: In MYCN-amplified neuroblastoma cell lines, inhibition of CDK7 has been shown to repress the transcriptional machinery that these tumors are addicted to, leading to anti-tumor effects. amegroups.org Similarly, the CDK9 inhibitor LY2857785 has shown activity against neuroblastoma models. aacrjournals.org Another inhibitor, SNS-032, which targets both CDK7 and CDK9, was found to decrease the expression of both kinases in neuroblastoma cells, although its effects were primarily cytotoxic. mdpi.com

High-Grade Glioma (HGG): CDK7 is overexpressed in high-grade gliomas and correlates with a poorer prognosis. researchgate.netnih.gov The irreversible CDK7 inhibitor THZ1 has demonstrated potent activity against patient-derived HGG cell lines. researchgate.net It works by disrupting the transcriptome, disabling CDK activation, and causing cell cycle arrest. researchgate.net THZ1 also inhibits the transcription of key receptor tyrosine kinases like EGFR and PDGFR-α, thereby reducing signaling through downstream pro-survival pathways. researchgate.net Furthermore, CDK7/9 inhibitors have been shown to suppress the growth and self-renewal of glioblastoma (GBM) cells and glioma stem cells. nih.gov

T-Cell Acute Lymphoblastic Leukemia (T-ALL): T-ALL is particularly sensitive to the disruption of general transcription machinery. tandfonline.com The covalent CDK7 inhibitor THZ1 has been shown to effectively kill T-ALL cell lines at low nanomolar concentrations by downregulating anti-apoptotic proteins and key T-cell lineage transcription factors like RUNX1 and TAL1. tandfonline.comtandfonline.com This selective effect is attributed to the disruption of large super-enhancers that regulate these critical genes. tandfonline.comnih.gov

Melanoma: In melanoma, the pan-CDK inhibitor flavopiridol (B1662207) (targeting CDKs 1, 2, 4, 6, 7, and 9) has been investigated. nih.gov More targeted approaches show that chronic inhibition of CDK7 can induce a switch in melanoma cells to a mesenchymal-like state that is associated with drug tolerance. embopress.org Mechanistically, CDK7 drives the expression of the MITF transcription factor, which in turn represses a gene program involved in survival and drug resistance. embopress.org The CDK inhibitor dinaciclib's pro-apoptotic activity in melanoma is thought to be mediated by the inhibition of CDK7 and CDK9, leading to reduced expression of anti-apoptotic proteins. amegroups.org

Preclinical Antitumor Effects in In Vivo Animal Models

Xenograft Models (e.g., Breast Cancer, Head and Neck Cancer, Small Cell Lung Cancer)

The in vivo efficacy of CDK7 and CDK7/9 inhibitors has been demonstrated across a range of patient-derived xenograft (PDX) and cell line xenograft models. The CDK7 inhibitor SY-5609 has shown significant antitumor activity in various solid tumor models. In preclinical studies, SY-5609 induced tumor growth inhibition of at least 50% in all tested PDX models, which included triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC). tandfonline.com In over half of these models, it resulted in more than 95% tumor growth inhibition, with no evidence of tumor regrowth for 21 days after the final dose. tandfonline.com

Similarly, another CDK7 inhibitor, SY-1365, demonstrated antitumor effects in multiple xenograft models, including those for acute myeloid leukemia and TNBC. tandfonline.com In the context of SCLC, a condition often characterized by transcriptional addiction, the CDK7 inhibitor YPN-005 significantly inhibited tumor growth in xenograft models derived from both standard and chemoresistant SCLC cell lines. tandfonline.com

The dual CDK7/9 inhibitor PIK-75 also showed efficacy in vivo, significantly improving the survival of mice with established leukemia in both HL-60 and MV4;11 xenograft models. ashpublications.org These findings underscore the potential of targeting the CDK7/9 axis to achieve significant tumor regression and prolonged survival in preclinical settings for various cancers, including those that are traditionally difficult to treat.

Autochthonous and Syngeneic Mouse Models

Studies using genetically engineered mouse models that develop tumors spontaneously (autochthonous models) and models where tumors are transplanted into immunologically compatible (syngeneic) mice provide further evidence for the therapeutic potential of CDK7/9 inhibition.

In autochthonous mouse models of AML (MLL-AF9 and Tet2-/-;Flt3ITD models), a small molecule inhibitor co-targeting CKIα, CDK7, and CDK9 was shown to eradicate leukemia. nih.govhuji.ac.il This treatment selectively eliminated leukemia progenitors, leading to therapeutic efficacy with preserved normal hematopoiesis, highlighting its potential to cure the disease in these preclinical settings. nih.govhuji.ac.il

In an orthotopic mouse model using mouse HCC cells, treatment with a CDK9 inhibitor tended to slow tumor growth compared to the control group, demonstrating in vivo activity in an immunocompetent setting. nih.gov Similarly, in a syngeneic orthotopic model of HCC, combining a CDK9 inhibitor with an anti-PD-L1 antibody resulted in significantly smaller tumors and longer survival compared to either treatment alone, suggesting a synergistic effect between CDK9 inhibition and immunotherapy. researchgate.net

These studies in more complex, immunologically intact animal models support the findings from xenograft models and suggest that CDK7/9 inhibitors can be effective not only by directly targeting tumor cells but also potentially by modulating the tumor microenvironment.

Molecular Mechanisms of Acquired Resistance to this compound

Despite the promising preclinical activity of CDK7/9 inhibitors, the development of acquired resistance is a potential challenge. Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it.

In melanoma, one mechanism of resistance to CDK7 inhibitors involves phenotype switching. embopress.org Chronic inhibition of CDK7 can lead to the dedifferentiation of melanoma cells from a proliferative, melanocytic state to a more mesenchymal-like state. This transition is associated with the acquisition of tolerance to targeted therapies. embopress.org This process involves the loss of the MITF transcription factor, which is normally driven by CDK7. The decrease in MITF leads to the de-repression of a GATA6-dependent gene expression program. This program includes genes that promote cell survival and drug tolerance, such as ABCG2, an ATP-binding cassette transporter known to efflux drugs from cells. embopress.org

Another potential mechanism of resistance could involve the upregulation of the target kinases themselves or related kinases. For instance, in HCC models, the overexpression of CDK9 was shown to reduce the efficacy of CDK9 inhibitors. nih.gov This suggests that cancer cells might adapt to CDK9 inhibition by increasing the levels of the kinase, thereby requiring higher concentrations of the drug to achieve a therapeutic effect.

Furthermore, resistance to therapies that induce apoptosis, such as CDK7/9 inhibitors that downregulate MCL-1, can arise from alterations in other components of the apoptosis signaling pathway. For example, mutations or changes in the expression of other BCL-2 family members could potentially compensate for the loss of MCL-1, allowing cancer cells to evade cell death. While not directly demonstrated for this compound, resistance to the CDK4/6 inhibitor palbociclib (B1678290) in T-ALL has been linked to the loss of the RB1 gene, highlighting how alterations in downstream components of a targeted pathway can confer resistance.

Role of Efflux Transporters (e.g., ABCB1, ABCG2)

A primary mechanism of resistance to CDK7 inhibitors involves the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govmdpi.com These transporters actively remove therapeutic agents from cancer cells, reducing their intracellular concentration and thereby diminishing their cytotoxic effects. mdpi.comoaepublish.com

Studies have specifically implicated ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP) in this process. nih.govmdpi.comoaepublish.com In breast cancer cell lines made resistant to the CDK7 inhibitor ICEC0942, expression of ABCB1 was significantly increased. nih.gov Similarly, cells resistant to the CDK7 inhibitor THZ1 showed a dramatic 140-fold increase in ABCG2 expression. nih.gov This upregulation is not merely a correlation; inhibiting these transporters can restore sensitivity to CDK7 inhibitors. For instance, treating resistant cells with specific inhibitors of ABCB1 (verapamil, tariquidar) or ABCG2 (novobiocin, KO-143) successfully re-sensitized them to the effects of the CDK7 inhibitors. nih.govresearchgate.net Furthermore, genetic knockdown of ABCG2 using siRNA also sensitized resistant melanoma cells to CDK7 inhibitors. embopress.org

This mechanism is not isolated to a single cancer type. In melanoma, ABCG2 was found to be overexpressed in CDK7 inhibitor-insensitive cell lines and its depletion increased sensitivity to the treatment. embopress.org This suggests that efflux pump upregulation is a common adaptive strategy employed by cancer cells to survive CDK7-targeted therapy. nih.gov

| Cell Line Model | Resistant To | Upregulated Transporter | Fold Increase in Expression | Re-sensitization Method | Source |

|---|---|---|---|---|---|

| MCF7 Breast Cancer | ICEC0942 | ABCB1 | Data not specified | Verapamil, Tariquidar (ABCB1 inhibitors) | nih.gov |

| MCF7 Breast Cancer | THZ1 | ABCG2 | 140-fold | Novobiocin, KO-143 (ABCG2 inhibitors) | nih.govresearchgate.net |

| MM099/MM029 Melanoma | CDK7i | ABCG2 | Data not specified | siRNA knockdown of ABCG2 | embopress.org |

Activation of Alternative Signaling Pathways (e.g., TGF-β/Activin-SMAD3/4)

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the therapeutic blockade. One such pathway implicated in resistance to CDK7 inhibitors is the Transforming Growth Factor-beta (TGF-β) family signaling pathway. nih.govnih.gov

In triple-negative breast cancer (TNBC) cells with acquired resistance to CDK7 inhibitors, researchers observed a significant upregulation of genes associated with the TGF-β signaling pathway. nih.gov Specifically, the expression of activin A (a member of the TGF-β ligand family) was induced, while its natural inhibitor, follistatin, was repressed. nih.gov This shift leads to the activation of the canonical SMAD signaling cascade. nih.govdovepress.com

The activation was confirmed by the presence of increased levels of phosphorylated SMAD3 (p-SMAD3), a key downstream mediator of the pathway. nih.gov Crucially, this activated SMAD pathway directly contributes to the resistance mechanism described in the previous section. Studies have shown that phosphorylated SMAD3 can directly bind to the promoter region of the ABCG2 gene, driving the expression of the efflux pump. nih.gov

The connection is further solidified by experiments showing that inhibiting this rescue pathway can reverse resistance. Pharmacological inhibition of the TGF-β/activin receptors or genetic silencing of SMAD4 (a necessary partner for SMAD3-mediated transcription) led to a significant reduction in ABCG2 expression and restored sensitivity to CDK7 inhibitors. nih.gov This demonstrates a clear chain of events where the activation of TGF-β/activin-SMAD3/4 signaling serves as an adaptive mechanism to upregulate drug efflux pumps and confer resistance. nih.gov

Adaptive Transcriptional Rewiring

Beyond specific pathway activation, cancer cells can undergo broader changes in their gene expression patterns, a process known as adaptive transcriptional rewiring, to tolerate targeted therapies. aacrjournals.orguniversiteitleiden.nl When faced with a potent inhibitor like a CDK7 inhibitor, which broadly affects transcription, a subpopulation of cells can adapt by remodeling their transcriptional landscape to promote survival. aacrjournals.org

This rewiring can involve the formation of new active enhancers at genes that promote resistance. aacrjournals.org The inhibition of CDK7 itself, while intended to be therapeutic, can inadvertently trigger these adaptive programs. aacrjournals.org Research has shown that in response to various targeted therapies, cancer cells induce transcriptional programs that promote the survival of a drug-tolerant subpopulation, which eventually leads to the emergence of fully resistant clones. aacrjournals.org

Studies using the CDK7 inhibitor THZ1 have shown that it can impede this adaptive process. aacrjournals.org By blocking the dynamic transcriptional responses required for survival under drug pressure, the inhibitor prevents the remodeling of enhancers and the expression of key signaling outputs that cells rely on to become drug tolerant. aacrjournals.org For example, an increase in the expression of ribosomal proteins has been noted as a potential adaptive response to maintain protein production when mRNA levels are globally reduced by transcriptional inhibitors. universiteitleiden.nl This highlights the complex transcriptional reprogramming that cancer cells undergo to survive, and how targeting the core transcriptional machinery with agents like this compound can be a double-edged sword, necessitating strategies to overcome these adaptive responses. aacrjournals.orguniversiteitleiden.nl

Combination Therapeutic Strategies Employing this compound

To enhance efficacy and overcome resistance, this compound and other CDK7 inhibitors are being explored in combination with various other therapeutic agents. These strategies aim to create synthetic lethality or synergistic effects by targeting multiple, often complementary, pathways.

Synergy with Immunotherapeutic Agents (e.g., Anti-PD-1 Therapy)

A promising combination strategy involves pairing CDK7 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 therapy. tandfonline.comtandfonline.com The rationale is that CDK7 inhibition can make tumors more recognizable and susceptible to the immune system. researchgate.nettandfonline.com

Inhibition of CDK7 has been shown to induce DNA replication stress and genome instability in cancer cells. tandfonline.comresearchgate.net This cellular stress can trigger immune-response signaling. tandfonline.comresearchgate.net Furthermore, research in non-small cell lung cancer (NSCLC) has demonstrated that the CDK7 inhibitor THZ1 can suppress the expression of PD-L1, the ligand for the PD-1 immune checkpoint. nih.gov This suppression occurs through the inhibition of MYC activity, a key oncogenic transcription factor. tandfonline.comnih.gov By downregulating PD-L1 on tumor cells, the inhibitor prevents the "off signal" that typically deactivates T cells, thus enhancing the anti-tumor immune response. nih.gov

Preclinical studies in NSCLC and small cell lung cancer (SCLC) models have shown that combining a CDK7 inhibitor with an anti-PD-1 antibody boosts antitumor immunity by increasing the infiltration of CD8+ T cells into the tumor microenvironment. nih.govfrontiersin.org This combination resulted in significant survival benefits in multiple murine models, providing a strong basis for combining CDK7 inhibitors and immunotherapies in clinical settings. researchgate.netsci-hub.se

Combination with Endocrine Therapy

In hormone receptor-positive (HR+) breast cancer, a major therapeutic approach is endocrine therapy, which targets the estrogen receptor (ER). nih.govmdpi.com However, resistance to these therapies is common. aacrjournals.org CDK7 plays a critical role in this resistance as it can directly phosphorylate the estrogen receptor at serine 118 (S118), a modification that enhances ER's transcriptional activity and drives resistance to drugs like tamoxifen (B1202). nih.govaacrjournals.org

Targeting CDK7 with an inhibitor can abolish this phosphorylation, preventing ER activation and suppressing the expression of its target genes, thereby re-sensitizing resistant cells to endocrine treatment. nih.gov Preclinical studies have consistently shown that combining CDK7 inhibitors with endocrine agents like fulvestrant (B1683766) or tamoxifen leads to enhanced tumor growth inhibition compared to either drug alone. nih.govnih.gov

Clinical data supports this strategy. A phase I/II trial of the CDK7 inhibitor samuraciclib (B608046) combined with fulvestrant showed encouraging clinical activity and a favorable safety profile in patients with HR+, HER2- advanced breast cancer who had previously progressed on CDK4/6 inhibitors. carricktherapeutics.comspringernature.com The combination demonstrated a clinical benefit rate of 36% and a median progression-free survival of 32 weeks in patients with wild-type TP53. carricktherapeutics.com These findings have spurred further trials combining samuraciclib with next-generation oral selective ER degraders (SERDs) like elacestrant (B1663853) and giredestrant. carricktherapeutics.comaacrjournals.org

| CDK7 Inhibitor | Combination Agent | Cancer Type | Patient Population | Key Outcome | Source |

|---|---|---|---|---|---|

| Samuraciclib (CT7001) | Fulvestrant | HR+, HER2- Breast Cancer | Post-CDK4/6 inhibitor | Clinical Benefit Rate (CBR) of 36% | carricktherapeutics.comspringernature.com |

| Samuraciclib (CT7001) | Fulvestrant | HR+, HER2- Breast Cancer | Post-CDK4/6 inhibitor (TP53 wild-type) | Median Progression-Free Survival of 32 weeks | carricktherapeutics.com |

| CT7001 | Fulvestrant | HR+/HER2- Advanced Breast Cancer | Post-CDK4/6 inhibitor | Partial Response (PR) achieved in 3 patients; CBR of 36% | nih.gov |

Adjuvant Approaches with Other Targeted Therapies (e.g., TRAIL, CKIα Inhibitors)

The application of this compound and related compounds extends to combinations with other targeted therapies to exploit induced vulnerabilities.

TRAIL (TNF-related apoptosis-inducing ligand): Some research has indicated that CDK inhibitors can sensitize cancer cells to apoptosis induced by TRAIL. One study noted that Ibulocydine, a prodrug of a novel CDK7/9 inhibitor, sensitizes hepatocellular carcinoma (HCC) cells to TRAIL-induced cell death. researchgate.net This suggests a potential synergistic relationship where CDK7/9 inhibition lowers the threshold for apoptosis, which can then be triggered more effectively by agents like TRAIL.

CKIα (Casein Kinase 1 alpha) Inhibitors: A particularly synergistic combination has been found between inhibitors of transcriptional CDKs (like CDK7 and CDK9) and inhibitors of Casein Kinase 1 alpha (CKIα). researchgate.netnih.govresearchgate.net Multi-selective kinase inhibitors have been developed that co-target CKIα, CDK7, and CDK9. researchgate.netfirstwordpharma.com This dual action robustly activates the p53 tumor suppressor pathway while simultaneously suppressing the transcription of key oncogenes like MYC and anti-apoptotic proteins like MCL1. researchgate.netnih.gov

In acute myeloid leukemia (AML) models, the combination of CKIα and CDK7/9 inhibition proved to be highly synergistic, leading to the selective apoptosis of leukemic stem cells and prolonged survival in preclinical xenograft models. researchgate.netresearchgate.netfirstwordpharma.com The strategy works by delivering a two-pronged attack: CKIα inhibition stabilizes p53, while CDK7/9 inhibition prevents the expression of oncogenes that would otherwise counteract p53's tumor-suppressive function. nih.govresearchgate.net

Chemical Biology Approaches in Inhibitor Design and Optimization

The development of selective kinase inhibitors like this compound is a cornerstone of chemical biology, aiming to create precise tools to probe biological functions. mdpi.com this compound is a reversible, ATP-competitive inhibitor that shows greater selectivity for CDK7 over CDK9. medchemexpress.comtargetmol.com Biochemical assays reveal its potent inhibition of CDK7, with IC50 values of 0.0656 μM without pre-incubation and 0.00574 μM after a three-hour pre-incubation. targetmol.comchemicalbook.com Its inhibitory activity against CDK9 is less potent, with an IC50 of 2.14 μM after a three-hour pre-incubation. medchemexpress.comtargetmol.com This selectivity is a key feature, allowing researchers to dissect the distinct and overlapping functions of these two transcriptional kinases. nih.govtandfonline.com

The design strategy for such inhibitors often capitalizes on differences in the ATP-binding pockets of various kinases to achieve selectivity. mdpi.com Optimization is an iterative process involving synthesis and biological assessment of numerous analogs to enhance potency and selectivity. nih.govresearchgate.net For instance, studies on a series of N-pyridinylpyrimidin-2-amines led to the discovery of potent dual CDK7 and CDK9 inhibitors, demonstrating how rational design can yield compounds with desired activity profiles. nih.govresearchgate.net

Inhibitory Profile of this compound

| Target | Condition | IC50 (µM) | Reference |

| CDK7 | No pre-incubation | 0.0656 | medchemexpress.comtargetmol.com |

| CDK7 | 3-hour pre-incubation | 0.00574 | medchemexpress.comtargetmol.com |

| CDK7 (phospho-Rbp2 Ser5) | HCT116 cells, 4-hour | 0.0262 | medchemexpress.comchemicalbook.com |

| CDK9 | 3-hour pre-incubation | 2.14 | medchemexpress.comtargetmol.com |

| CDK9 (phospho-Rbp2 Ser2) | HCT116 cells, 4-hour | 2.59 | medchemexpress.comchemicalbook.com |

| c-Myc | HCT116 cells, 4-hour | 0.0138 | medchemexpress.comchemicalbook.com |

Proteogenomic Analysis and Multi-Omics Data Integration

To understand the complex cellular response to CDK7 and CDK9 inhibition, researchers increasingly rely on proteogenomics and multi-omics data integration. These approaches combine data from genomics, transcriptomics, proteomics, and phosphoproteomics to build a comprehensive, system-level view of cellular signaling networks. tandfonline.comnih.gov Such integrative analyses are critical for identifying the downstream consequences of targeting kinases like CDK7 and CDK9. researchgate.net

Several studies have highlighted the power of these methods in oncology. For instance, a proteogenomic analysis of colon cancer identified CDK7 as a key activated kinase, pointing to it as a potential therapeutic target. linkedomics.org In another study, an integrative multi-omics approach was used to dissect the mechanisms of autophagy induced by silica (B1680970) nanoparticles, unexpectedly revealing that CDK7 and CDK4 are functionally essential for this process. tandfonline.comnih.gov This was achieved by developing a novel computational algorithm to predict master regulatory kinases from the multi-omics data, which included transcriptomes, proteomes, and phosphoproteomes. tandfonline.comnih.gov

By integrating diverse datasets, such as RNA-seq and reverse phase protein array (RPPA) data, with existing protein interaction networks, researchers can identify functional clusters and pathways affected by CDK7 inhibition. aacrjournals.org This has been applied in estrogen receptor-positive breast cancer models to unravel the mechanisms of action of CDK7 inhibitors, identifying effects on cell cycle and c-Myc signaling. aacrjournals.org These methodologies provide a powerful framework for generating mechanistic hypotheses about how inhibitors like this compound exert their effects and for identifying biomarkers of response. nih.govresearchgate.net

Functional Genomic Screens (e.g., CRISPR/Cas9-Based Approaches)

Functional genomic screens, particularly those using CRISPR/Cas9 technology, have revolutionized the identification of cancer vulnerabilities. These unbiased, genome-wide screens can systematically identify genes that are essential for the survival and proliferation of cancer cells, thereby validating them as potential drug targets. nih.govbiorxiv.org

Multiple CRISPR screens have independently identified CDK7 and CDK9 as conserved dependencies in various cancer types. nih.govbiorxiv.orgbiorxiv.org For example, a CRISPR/Cas9-based screen probing the human kinome in hepatocellular carcinoma (HCC) cell lines identified a set of transcriptional CDKs, including CDK7 and CDK9, as top hits essential for cell viability. nih.gov This finding provides a strong rationale for targeting these kinases in HCC. nih.gov Similarly, CRISPR screens in medulloblastoma, a type of brain tumor, also pinpointed CDK7 as a key mediator of tumorigenesis, leading to follow-up studies with selective inhibitors. biorxiv.orgbiorxiv.org The deletion of CDK7 using CRISPR/Cas9 has also been shown to inhibit triple-negative breast cancer (TNBC), further underscoring its role in TNBC pathogenesis. frontiersin.org

These screens offer powerful, unbiased evidence for the therapeutic hypothesis that inhibiting CDK7 and CDK9 can have potent anti-tumor effects, directly supporting the development and investigation of compounds like this compound.

Key Findings from CRISPR Screens Targeting Transcriptional CDKs

| Cancer Type | Screening Approach | Key Gene Dependencies Identified | Reference |

| Hepatocellular Carcinoma (HCC) | Kinome-wide CRISPR/Cas9 | CDK7, CDK9, CDK12, CDK13 | nih.gov |

| Myc-amplified Medulloblastoma | Druggable genome CRISPR/Cas9 | CDK7, CDK9 | biorxiv.orgbiorxiv.org |

| Triple-Negative Breast Cancer (TNBC) | CRISPR/Cas9 gene deletion | CDK7 | frontiersin.org |

Structural Biology and Computational Modeling in Target-Ligand Interactions

Understanding the precise interaction between an inhibitor and its target kinase at the atomic level is fundamental for drug design and optimization. Structural biology, through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), provides high-resolution snapshots of these interactions. ncl.ac.uk These structures, often of a kinase in complex with an inhibitor, reveal the binding mode and key molecular contacts. For example, the cryo-EM structure of the human CDK-activating kinase (CAK) complex bound to the covalent inhibitor THZ1 has provided detailed insights into how this class of inhibitors occupies the ATP-binding pocket of CDK7. pnas.orgbiorxiv.org

Complementing these experimental methods, computational modeling plays a crucial role. nih.gov Molecular docking is used to predict the preferred binding pose of an inhibitor within the kinase's active site. nih.govfrontiersin.org Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the inhibitor-protein complex under physiological conditions, providing a dynamic view of the interactions. nih.gov For instance, computational frameworks integrating virtual screening, MD simulations, and free energy perturbation (FEP) methods are being employed to design novel non-covalent CDK7 inhibitors with improved properties. biorxiv.org

These computational approaches allow for the rational design of new compounds and the optimization of existing ones. researchgate.netresearchgate.net By building comparative models of an inhibitor bound to different kinases, such as CDK9 versus other cell-cycle CDKs, researchers can explore the structural basis of selectivity and predict which compounds are likely to be most specific. biorxiv.org This integrated structural and computational approach is essential for advancing potent and selective inhibitors like this compound from chemical tools to potential therapeutic agents.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for Cdk7/9 in 1

Identification and Validation of Predictive Biomarkers for Response and Resistance

A critical avenue of future research is the identification of biomarkers to predict which patient populations will benefit most from CDK7/9 inhibition and to understand mechanisms of resistance. delveinsight.comdelveinsight.com While high CDK7 expression is associated with a poor prognosis in cancers like non-small cell lung cancer (NSCLC), it does not consistently correlate with sensitivity to CDK7 inhibitors. mdpi.comnih.govnih.gov This suggests that a more nuanced approach beyond target expression level is required.

Current research with related CDK7 inhibitors has highlighted several potential biomarkers that warrant investigation for Cdk7/9-IN-1:

Transcriptional Dependencies: Cancers driven by "transcriptional addiction" to super-enhancer-associated oncogenes, such as MYC or RUNX1, have shown particular sensitivity to CDK7 inhibitors like THZ1. nih.govmit.edu Therefore, the status of these oncogenes could serve as a key predictive biomarker.

Co-regulator and Pathway Status: The basal protein expression of the transcriptional coregulator CITED2 has been found to correlate with sensitivity to THZ1 in breast cancer cell lines, making it a candidate biomarker. mdpi.com Additionally, the status of tumor suppressor pathways, such as intact p53, may predict sensitivity. frontiersin.orgaacrjournals.org

Resistance Pathways: As with other targeted therapies, cancer cells can develop resistance. Upregulation of the TGF-β/Activin-ABCG2 pathway has been identified as a resistance mechanism to THZ1. delveinsight.com Furthermore, elevated levels of the anti-apoptotic protein MCL1 are implicated in resistance to other cancer drugs, and because CDK7 inhibition can reduce MCL1 levels, it may be a useful biomarker for combination strategies, particularly with BCL2 inhibitors like venetoclax. ashpublications.org

Genomic and Multi-omic Signatures: Advanced approaches using machine learning to analyze multiparameter data from primary patient tissues are being employed to identify specific gene signatures that predict response to new CDK7 inhibitors like GTAEXS-617. exscientia.com This type of sophisticated analysis will likely be essential for developing a predictive framework for this compound.

Elucidation of Novel Downstream Effectors and Regulatory Networks

While the core mechanism of this compound involves inhibiting the phosphorylation of the RNA Polymerase II (Pol II) C-terminal domain (CTD), future research aims to map the full spectrum of its downstream consequences. medchemexpress.com CDK7 and CDK9 sit at a critical nexus of transcription and cell cycle control, and their inhibition triggers a cascade of effects. nih.govmdpi.com

Key areas for deeper exploration include:

Transcriptional Machinery: Beyond the Pol II CTD, CDK7/9 inhibition affects a network of transcriptional regulators. CDK7 activates CDK9, which in turn is crucial for transcriptional elongation. mdpi.comnih.gov Elucidating how dual inhibition by a single agent like this compound uniquely perturbs the assembly and function of transcriptional complexes like TFIIH and P-TEFb is a key research goal.

Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK), and its inhibition leads to reduced activity of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. mdpi.comtandfonline.com This results in cell cycle arrest. aacrjournals.orgfrontiersin.org Understanding the precise cell cycle checkpoints most affected by dual CDK7/9 inhibitors and how this synergizes with transcriptional suppression is an ongoing effort.

Oncogenic Signaling: Inhibition of CDK7/9 potently downregulates the expression of key oncogenes and survival proteins, particularly those with short mRNA and protein half-lives like MYC, MCL1, and BCL-XL. nih.govashpublications.orgaacrjournals.org Future work will likely focus on identifying entire networks of oncogenic factors that are dismantled by these inhibitors.

Novel Cell Death Mechanisms: Recent studies have linked CDK7/9 inhibition to paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization. nih.gov This process appears to be driven by proteostatic stress and involves interactions with heat shock proteins (HSPs) and protein kinase R (PKR), representing a novel regulatory network for investigation. nih.gov Furthermore, CDK7 inhibition has been shown to increase levels of the tumor suppressor p53 and the pro-pyroptotic protein Gasdermin E (GSDME), opening another avenue of mechanistic inquiry. frontiersin.org

Exploration of this compound in Non-Oncological Pathologies

While cancer remains the primary focus, the fundamental roles of CDK7 and CDK9 in transcription and cell regulation suggest their inhibitors could be relevant in other diseases. This is an emerging and less-explored research frontier. Based on current knowledge, potential non-oncological applications could include:

Inflammatory and Autoimmune Diseases: Research has shown that CDK7 inhibition can block the activation of the NF-κB pathway and subsequent secretion of pro-inflammatory cytokines like IL-1β and IL-6, suggesting a potential therapeutic role in conditions such as rheumatoid arthritis. nih.gov

Polycystic Kidney Disease: The pathogenesis of autosomal dominant polycystic kidney disease (ADPKD) has been linked to CDK7, making it a potential therapeutic target for this non-oncological condition. tandfonline.com

Immunotherapy Enhancement: In an oncological context, CDK7 inhibitors have been shown to boost anti-tumor immunity by increasing the infiltration of CD8+ T cells and synergizing with anti-PD-1 therapy. frontiersin.orgfrontiersin.org This immunomodulatory effect could be explored in other contexts where enhancing an immune response is desirable.

Development of Next-Generation Inhibitor Platforms

The development of new inhibitor platforms aims to improve selectivity, potency, and overcome resistance. For the CDK7/9 inhibitor class, this is a highly active area of research, moving beyond simple reversible inhibitors. tandfonline.com

Covalent Inhibitors: A major breakthrough in the field was the development of covalent inhibitors, such as THZ1, that target a non-catalytic cysteine residue (Cys312) near the ATP-binding site of CDK7. mit.edutandfonline.com This strategy provides a powerful way to achieve high potency and selectivity over other kinases. apexbt.com

PROTACs (Proteolysis-Targeting Chimeras): An exciting and emerging platform is the development of PROTACs, which are bifunctional molecules that link the target protein to an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. tandfonline.com PROTACs that specifically degrade CDK7 (e.g., JWZ-5-13) or even induce co-degradation of multiple targets like CDK7, CDK9, and CK1α are being designed. nih.govmedchemexpress.com These degraders represent a completely novel therapeutic modality. Clinical trials are also beginning to explore combinations of CDK7 inhibitors with other PROTACs, such as the combination of Samuraciclib (B608046) with the estrogen receptor degrader Vepdegestrant. carricktherapeutics.com

Highly Selective Reversible Inhibitors: Alongside covalent and degrader technologies, research continues to refine traditional ATP-competitive inhibitors to achieve greater selectivity and improved pharmacological properties. Compounds like Samuraciclib (CT7001) and SY-5609 are examples of highly selective, orally bioavailable, non-covalent inhibitors that have advanced into clinical trials. biorxiv.orgmedchemexpress.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.